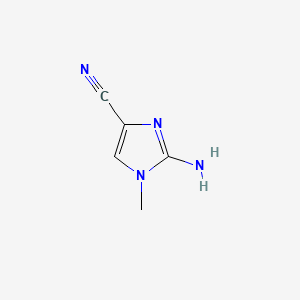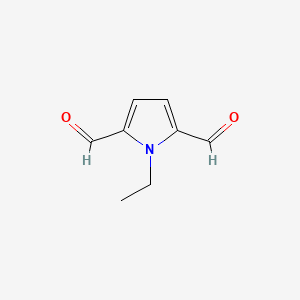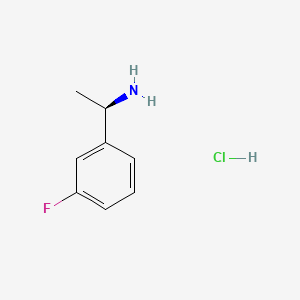
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(3-Fluorophenyl)ethylamine hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 .
Molecular Structure Analysis
The InChI code for “®-1-(3-Fluorophenyl)ethylamine hydrochloride” is1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“®-1-(3-Fluorophenyl)ethylamine hydrochloride” is a solid substance . It should be stored in a sealed container in a dry environment at room temperature .Aplicaciones Científicas De Investigación
Fluorophores in Molecular Imaging
Fluorophores, which could be structurally related to or include (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, play a significant role in molecular imaging, particularly in vivo cancer diagnosis. Using relatively inexpensive and portable equipment, optical imaging with fluorophores allows for real-time detection of cancer. Despite their potential toxicity, the amounts used in molecular imaging are typically much lower than toxic doses. This indicates a promising route for the application of fluorophores derived from or related to (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in safe, effective cancer diagnostics (Alford et al., 2009).
Phenylethylamines in Neurochemistry
While directly addressing phenylethylamines, it's important to note that the research excluding the specific context of drug use and side effects still offers insights into the broader chemical class's potential applications. Studies on phenylethylamines highlight their significance in understanding central nervous system (CNS) function and potential therapeutic applications beyond traditional drug contexts. This underscores the importance of continued research into compounds like (R)-1-(3-Fluorophenyl)ethylamine hydrochloride for their biochemical and neurochemical properties (Woolverton, 1986).
Ethylene Perception Inhibition in Horticulture
In the field of horticulture, the inhibition of ethylene perception, as achieved by compounds like 1-methylcyclopropene, demonstrates how chemical compounds can significantly impact fruit and vegetable postharvest quality. While not directly about (R)-1-(3-Fluorophenyl)ethylamine hydrochloride, this application area suggests the potential for structurally or functionally related compounds to contribute to agricultural sciences, specifically in enhancing shelf life and controlling ripening processes of horticultural products (Watkins, 2006).
Polyamines in Postharvest Physiology
Polyamines, including putrescine, spermine, and spermidine, which share functional similarities with phenylethylamines, are extensively applied to extend the shelf life of fruits by modulating their development, ripening, and senescence processes. This illustrates the potential of polyamines and possibly related amines for enhancing fruit quality and longevity, suggesting an avenue for the application of (R)-1-(3-Fluorophenyl)ethylamine hydrochloride in food science and technology (Sharma et al., 2017).
Safety And Hazards
The safety information available indicates that this substance may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662525 |
Source


|
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Fluorophenyl)ethylamine hydrochloride | |
CAS RN |
321429-49-6 |
Source


|
| Record name | (1R)-1-(3-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


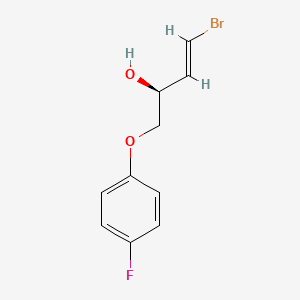
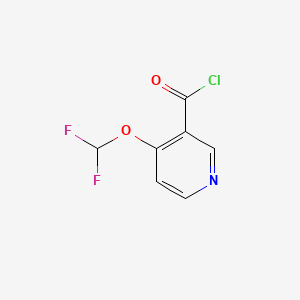
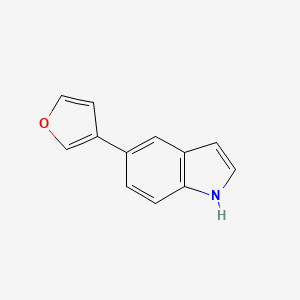
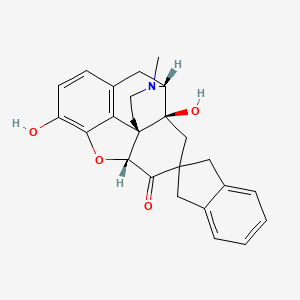
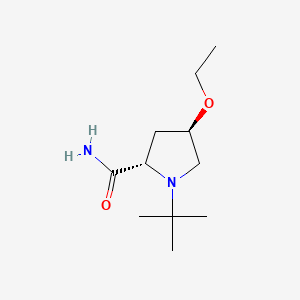
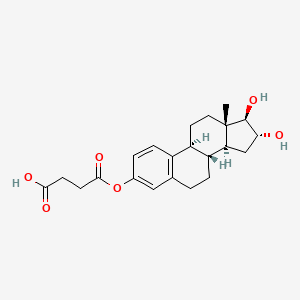
![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)

